molecular formula C7H12N2O2 B12826442 1-Acetyl-3-ethylimidazolidin-2-one

1-Acetyl-3-ethylimidazolidin-2-one

Cat. No.: B12826442
M. Wt: 156.18 g/mol
InChI Key: PUKKDSCULPGICT-UHFFFAOYSA-N
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Description

1-Acetyl-3-ethylimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H12N2O2. It is part of the imidazolidinone family, which are five-membered ring structures containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative carbonylation of N,N’-dialkylethylenediamines using a CO/O2 mixture in the presence of a selenium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of heterogeneous catalysts like ZnFe2O4 nanoparticles has been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-ethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidinones.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the acetyl or ethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the imidazolidinone ring .

Mechanism of Action

The mechanism of action of 1-acetyl-3-ethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Acetyl-3-ethylimidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:

  • 1-Acetyl-3-methylimidazolidin-2-one
  • 1-Acetyl-3-phenylimidazolidin-2-one
  • 1-Acetyl-3-butylimidazolidin-2-one

Uniqueness: What sets this compound apart is its specific substituents (acetyl and ethyl groups), which confer unique chemical and physical properties.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-acetyl-3-ethylimidazolidin-2-one

InChI

InChI=1S/C7H12N2O2/c1-3-8-4-5-9(6(2)10)7(8)11/h3-5H2,1-2H3

InChI Key

PUKKDSCULPGICT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1=O)C(=O)C

Origin of Product

United States

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